

Application Notes and Protocols for Efficient Cross-Coupling Reactions with 4-Iodoveratrole

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Compound of Interest

Compound Name: 4-Iodo-1,2-dimethoxybenzene

Cat. No.: B1296820

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodoveratrole (1-iodo-3,4-dimethoxybenzene) in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of complex organic molecules, which are pivotal in pharmaceutical and materials science research. This document outlines optimized base and solvent systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data to facilitate reaction design and optimization.

Introduction to Cross-Coupling with 4-Iodoveratrole

4-Iodoveratrole is a versatile aryl iodide substrate characterized by two electron-donating methoxy groups. These substituents influence its reactivity in palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond allows for facile oxidative addition to the palladium(0) catalyst, often enabling milder reaction conditions compared to aryl bromides or chlorides. The ability to append diverse molecular fragments to the veratrole core makes it a valuable building block in the synthesis of biologically active compounds and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide. For 4-iodoveratrole, a variety of palladium catalysts, bases, and solvent systems can be employed to achieve high yields.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Coupling Partner	Catalyst (mol%)	Base (equiv)	Solvent System	Temp (°C)	Time (h)	Yield (%)	Reference Analogue
Phenylboronic acid	Pd(PPh ₃) ₄ (2)	K ₂ CO ₃ (2)	DME/H ₂ O (4:1)	90	6	~85-95	4-Iodoanisole
4-Methylphenylboronic acid	Pd(dppf)Cl ₂ (2)	Cs ₂ CO ₃ (2)	Dioxane	100	12	~90-98	4-Iodoanisole
3-Methoxyphenylboronic acid	Pd(OAc) ₂ (2) / SPhos (4)	K ₃ PO ₄ (2)	Toluene	110	18	~88-96	4-Iodoanisole

Note: Yields are based on reactions with analogous substrates like 4-iodoanisole and are representative of expected outcomes with 4-iodoveratrole under similar conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

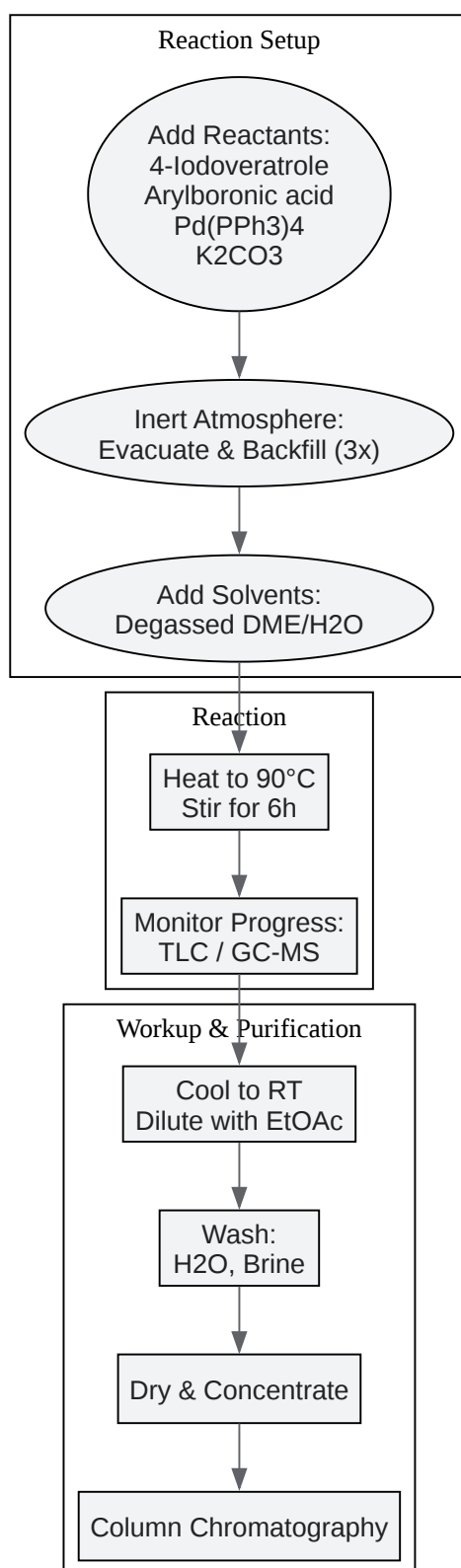
- 4-Iodoveratrole (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (2 mol%)

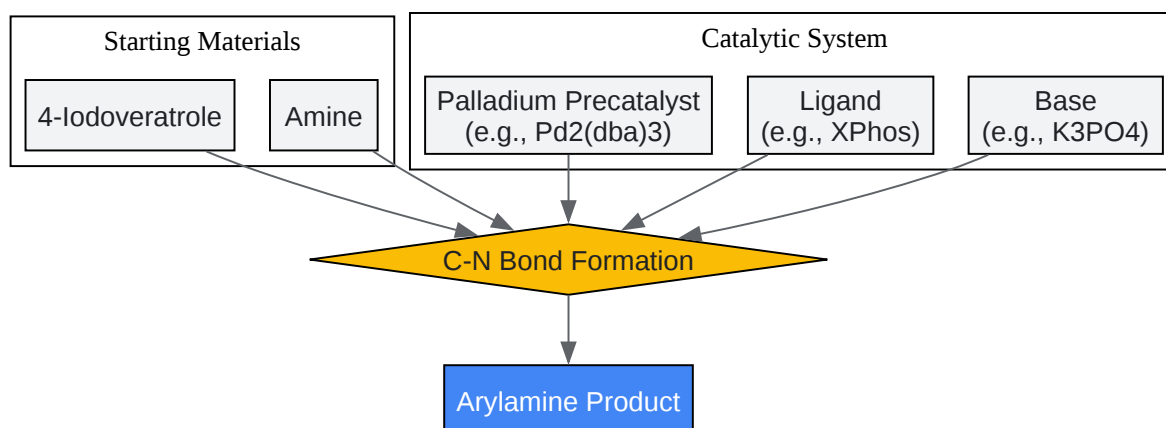
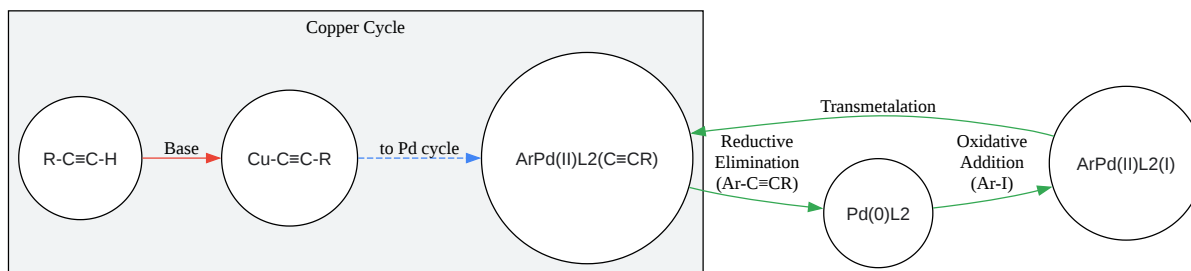
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- 1,2-Dimethoxyethane (DME)
- Water (degassed)
- Schlenk flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add 4-iodoveratrole, arylboronic acid, $Pd(PPh_3)_4$, and K_2CO_3 .
- Evacuate and backfill the flask with inert gas three times.
- Add degassed DME and water in a 4:1 ratio.
- Heat the reaction mixture to $90^\circ C$ with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates completion.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

Visualization of Experimental Workflow





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